molecular formula C18H16N4O3S B2770177 N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034560-32-0

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2770177
CAS No.: 2034560-32-0
M. Wt: 368.41
InChI Key: GDZZIIFCZAZERQ-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features a pyridine ring, a thiazole ring, a tetrahydrofuran moiety, and a nicotinamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a thiourea and an α-haloketone.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via an etherification reaction, where a hydroxyl group on the nicotinamide is reacted with a tetrahydrofuran derivative under acidic or basic conditions.

    Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the tetrahydrofuran-nicotinamide intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine, thiazole, or nicotinamide rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for diseases due to its unique structure.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide structures.

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Pyridine Derivatives: Compounds with a pyridine ring.

Uniqueness

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of its structural motifs, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(13-3-4-16(20-9-13)25-14-5-7-24-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZZIIFCZAZERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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